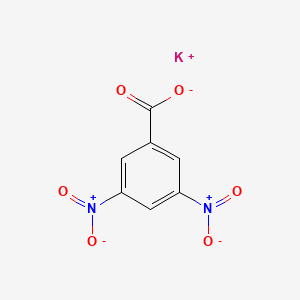

Potassium;3,5-dinitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium;3,5-dinitrobenzoate is a chemical compound derived from 3,5-dinitrobenzoic acid. This compound is known for its crystalline structure and is sparingly soluble in water . It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,5-Dinitrobenzoic acid can be synthesized by the nitration of benzoic acid in the presence of sulfuric acid and nitric acid . The reaction involves the introduction of nitro groups into the benzoic acid molecule, resulting in the formation of 3,5-dinitrobenzoic acid. This compound can then be converted into its potassium salt form by reacting it with potassium hydroxide.

Industrial Production Methods

In industrial settings, the production of 3,5-dinitrobenzoic acid, potassium salt mixed involves similar nitration processes but on a larger scale. The use of inorganic nitrate salts such as potassium nitrate and polyphosphoric acid (PPA) mixture has been reported for the nitration of aromatic compounds . The resulting product is then purified and converted into its potassium salt form.

Análisis De Reacciones Químicas

Types of Reactions

Potassium;3,5-dinitrobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitro groups into amino groups, resulting in the formation of 3,5-diaminobenzoic acid.

Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed

Oxidation: Products may include carboxylic acids and other oxidized derivatives.

Reduction: Major products include 3,5-diaminobenzoic acid.

Substitution: Products depend on the nucleophile used and can include a wide range of substituted benzoic acids.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, Potassium;3,5-dinitrobenzoate serves as a reagent in various synthetic processes. It can undergo several types of reactions:

- Oxidation : The nitro groups can be oxidized to form carboxylic acids or other derivatives.

- Reduction : Reduction reactions can convert nitro groups into amino groups, yielding 3,5-diaminobenzoic acid.

- Substitution : The compound can participate in nucleophilic substitution reactions where nitro groups are replaced by other functional groups.

These reactions make KDNB a valuable tool for synthesizing complex organic molecules.

Biological Applications

This compound has been studied for its potential biological activities:

- Antifungal Activity : Research indicates that KDNB exhibits antifungal properties against various pathogens. It interferes with the synthesis of essential cellular components in microorganisms, thus inhibiting their growth.

- Antioxidant Activity : The compound has also shown promise as an antioxidant agent, which could be beneficial in preventing oxidative stress-related diseases.

Pharmaceutical Applications

The pharmaceutical industry is exploring the use of this compound in developing new antimicrobial agents. Its mechanism of action involves disrupting microbial cell function through interactions with molecular targets.

Crystal Growth

KDNB is utilized in materials science for the growth of nonlinear optical crystals. The semi-organic nonlinear optical potassium 3,5-dinitrobenzoate crystals have been grown using the slow evaporation solution technique (SEST). These crystals have potential applications in photonics and optoelectronics due to their unique optical properties .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antibacterial effects against clinical isolates. The compound was tested against various strains of bacteria, showing promising results that suggest its potential as a therapeutic agent.

Case Study 2: Toxicity Evaluation

Research on naphthalen-2-yl 3,5-dinitrobenzoate (a derivative) highlighted its safety profile through acute and subacute toxicity studies conducted on Wistar rats. The findings indicated no mortality at high doses (2000 mg/kg), suggesting that similar compounds like KDNB may also possess favorable safety characteristics for further development .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Conversion of nitro groups to carboxylic acids | Carboxylic acids |

| Reduction | Conversion of nitro groups to amino groups | 3,5-Diaminobenzoic acid |

| Substitution | Replacement of nitro groups with other functional groups | Substituted benzoic acids |

Table 2: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antifungal | Effective against various fungal pathogens | |

| Antioxidant | Potential to reduce oxidative stress |

Mecanismo De Acción

The mechanism of action of 3,5-dinitrobenzoic acid, potassium salt mixed involves its interaction with various molecular targets. The nitro groups in the compound contribute to its antimicrobial activity by interfering with the synthesis of essential cellular components in microorganisms . The compound can also form complexes with metal ions, which can enhance its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dinitrobenzoic acid: The parent compound, which lacks the potassium salt component.

3,5-Dinitrobenzamide: A derivative with an amide group instead of a carboxylic acid group.

3,5-Dinitrosalicylic acid: A similar compound with an additional hydroxyl group.

Uniqueness

Potassium;3,5-dinitrobenzoate is unique due to its potassium salt form, which can enhance its solubility and biological activity compared to its parent compound . The presence of the potassium ion can also influence the compound’s reactivity and interactions with other molecules.

Actividad Biológica

Potassium;3,5-dinitrobenzoate, also known as KDNB, is a potassium salt derived from 3,5-dinitrobenzoic acid. It has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and industry, and comparative analysis with similar compounds.

This compound is characterized by its crystalline structure and moderate solubility in water. It is synthesized through the nitration of benzoic acid using sulfuric and nitric acids, followed by neutralization with potassium hydroxide to yield the potassium salt form. The potassium salt enhances the solubility and biological activity compared to its parent compound.

The biological activity of this compound is primarily attributed to its nitro groups, which play a significant role in its interaction with cellular components. The compound exhibits:

- Antimicrobial Activity : KDNB interferes with the synthesis of essential cellular components in microorganisms, leading to growth inhibition. Studies have shown its effectiveness against various bacteria such as Escherichia coli and Staphylococcus aureus .

- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Potential Antifungal Activity : Research indicates that KDNB may also possess antifungal properties, although further studies are needed to fully elucidate this aspect.

Research Applications

This compound has several applications across different fields:

- Chemistry : It serves as a reagent in various chemical reactions and synthesis processes.

- Biology : Its antifungal and antioxidant activities make it a candidate for further biological studies.

- Medicine : There is ongoing research into its potential use in developing new antimicrobial agents .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Solubility | Biological Activity |

|---|---|---|

| 3,5-Dinitrobenzoic Acid | Low | Moderate antimicrobial activity |

| 3,5-Dinitrobenzamide | Moderate | Potentially lower than KDNB |

| 3,5-Dinitrosalicylic Acid | Moderate | Antioxidant properties |

This compound stands out due to its enhanced solubility and biological activity resulting from the presence of potassium ions .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that KDNB exhibited significant antibacterial effects against clinical isolates of E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported at 50 μg/mL .

- Photoconductivity Studies : Research on the photoconductive properties of KDNB revealed a negative photoconductive nature under specific conditions, indicating potential applications in optoelectronic devices .

- Crystal Growth and Characterization : The growth of semi-organic single crystals of KDNB using slow evaporation techniques has been documented. These crystals exhibit good optical transparency and are being explored for nonlinear optical applications .

Propiedades

IUPAC Name |

potassium;3,5-dinitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6.K/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPYOHALYYGNOE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3KN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.